molecular formula C14H20Cl2N2O2 B13490050 Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride

Cat. No.: B13490050
M. Wt: 319.2 g/mol
InChI Key: CAGIZTNOVLHEMF-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is a spirocyclic indole-piperidine derivative characterized by a fused indole-piperidine core with a methyl ester group at position 6 and two hydrochloride counterions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindole-3,4'-piperidine]-6-carboxylate;dihydrochloride

InChI

InChI=1S/C14H18N2O2.2ClH/c1-18-13(17)10-2-3-11-12(8-10)16-9-14(11)4-6-15-7-5-14;;/h2-3,8,15-16H,4-7,9H2,1H3;2*1H

InChI Key

CAGIZTNOVLHEMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3(CCNCC3)CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine under specific conditions to form the spirocyclic core. The carboxylate group is then introduced through esterification reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Salt Form Application/Activity Reference
Target Compound C15H17N2O2·2HCl 332.22 (calc) Spiro[indole-piperidine] Methyl ester at position 6 Dihydrochloride Potential CNS activity -
Benzyl 5-methoxy-spiro[indole-piperidine] C21H24N2O3 353 (ESI) Spiro[indole-piperidine] Benzyl, methoxy None Synthetic intermediate
Paroxetine Hydrochloride C19H20FNO3·HCl 365.83 Piperidine Benzodioxol, fluorophenyl Hydrochloride Antidepressant
Vapitadine Dihydrochloride C17H20N4O·2HCl 369.29 Spiro[imidazo-benzazepine-piperidine] Carboxamide Dihydrochloride Atopic dermatitis treatment

Key Research Findings

  • Synthetic Flexibility : The spiro[indole-piperidine] core allows diverse functionalization (e.g., nitration, trifluoroacetylation) to tailor reactivity and bioactivity .
  • Salt Form Advantages : Dihydrochloride salts (e.g., target compound, Vapitadine) improve solubility and stability compared to neutral analogs .
  • Pharmacological Potential: Structural parallels to Paroxetine and Vapitadine suggest CNS or dermatological applications, contingent on substituent optimization .

Biological Activity

Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antitumor activities, as well as insights into its mechanisms of action based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₂
  • Molecular Weight : 305.21 g/mol
  • CAS Number : Not specified in the sources

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the indole-piperidine framework. For instance, derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of synthesized compounds often falls below 10 µg/mL for resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound 3k1.0S. aureus (MRSA)
Compound 3e3.9S. aureus ATCC 25923
Compound 3b>10E. coli

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest at different phases .

Case Study: Antitumor Efficacy in Xenograft Models

In a study involving xenograft models with MDA-MB-231 cells, treatment with a related compound resulted in a 55% reduction in tumor volume after three days of administration at a dosage of 20 mg/kg. This suggests a potent antitumor effect that warrants further investigation into its therapeutic potential .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis by targeting ribosomal functions.
  • Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to cell death.
  • Biofilm Disruption : Some studies suggest that it may prevent biofilm formation in pathogenic bacteria, enhancing its efficacy against chronic infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of spiroindole-piperidine derivatives typically involves multi-step reactions, such as coupling indole carbaldehydes with piperidine precursors under reductive amination conditions. For example, analogous compounds (e.g., 6-chloro-3-piperidin-4-yl-1H-indole hydrochloride) are synthesized using sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution or cyclization . Key optimization parameters include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but must avoid decomposition.
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Purification : Chromatography or recrystallization ensures high purity, critical for downstream biological assays .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for spiroindole-piperidine derivatives?

Answer:
Discrepancies in NMR data often arise from conformational flexibility or salt formation. To address this:

  • Dynamic NMR studies : Monitor temperature-dependent shifts to identify rotameric equilibria.
  • X-ray crystallography : Resolve ambiguities by comparing experimental and predicted spectra using computational tools (e.g., DFT calculations).
  • Counterion effects : The dihydrochloride salt may influence protonation states, altering chemical shifts. Adjust pH during analysis to stabilize specific tautomers .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., confirming the presence of two HCl counterions).
  • 1H/13C NMR : Identifies spirocyclic connectivity and methyl carboxylate integration.
  • HPLC with UV/Vis detection : Quantifies purity (>95%) and detects impurities (e.g., unreacted indole intermediates) .

Advanced: What strategies are employed to assess the stability of the dihydrochloride salt under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–60°C) to identify degradation products.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C).
  • Ion chromatography : Monitor chloride ion release to assess salt dissociation, which impacts solubility and bioavailability .

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., GPCRs)?

Answer:

  • Molecular docking : Use the spiroindole-piperidine scaffold’s 3D structure (derived from X-ray or computational modeling) to predict binding poses.
  • Radioligand displacement assays : Compare IC50 values against reference antagonists to quantify receptor affinity.
  • Solubility optimization : Leverage the dihydrochloride salt’s enhanced aqueous solubility for in vitro assays, adjusting buffer pH to maintain stability .

Advanced: How can impurity profiles be systematically characterized during scale-up synthesis?

Answer:

  • Process-related impurities : Identify by-products (e.g., N-alkylated analogs) using LC-MS and compare against pharmacopeial reference standards (e.g., EP/BP impurity guidelines) .
  • Genotoxic risk assessment : Screen for alkylating agents (e.g., residual methylating reagents) via Ames testing.
  • Design of experiments (DoE) : Vary reaction parameters (e.g., stoichiometry, catalyst loading) to minimize impurity formation .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

Answer:

  • Lipinski’s Rule of Five : Estimate drug-likeness using software like SwissADME.
  • Collision cross-section (CCS) prediction : Ion mobility spectrometry (IMS) data, as seen in analogous spiro compounds, helps correlate structure with chromatographic retention .
  • logP calculations : Determine partition coefficients to guide formulation strategies (e.g., lipid-based delivery systems) .

Advanced: How do researchers address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • False-positive mitigation : Validate docking results with orthogonal assays (e.g., surface plasmon resonance).
  • Metabolite profiling : Identify active metabolites that may contribute to observed effects.
  • Conformational analysis : Use molecular dynamics simulations to account for spirocyclic flexibility in binding pockets .

Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?

Answer:

  • ICH M7 : Control mutagenic impurities to limits below 1.5 µg/day.
  • OECD GLP : Document synthesis, characterization, and stability data for regulatory submissions.
  • GHS compliance : Follow hazard communication standards for labeling and SDS preparation, even if toxicity data are limited .

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